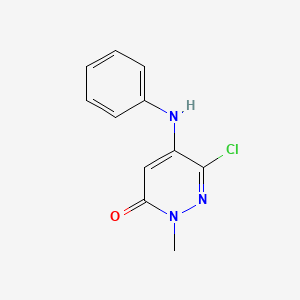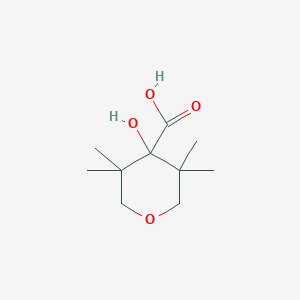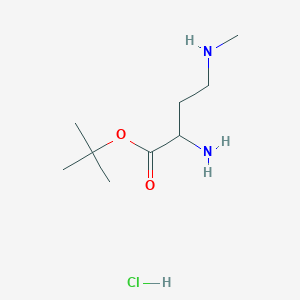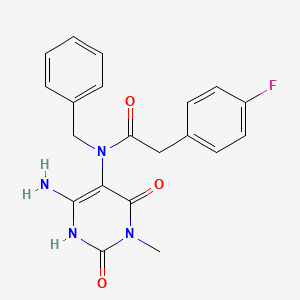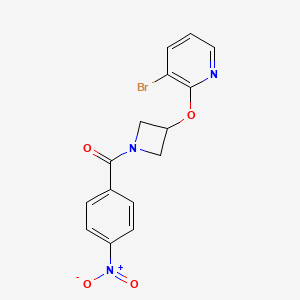
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromopyridine moiety, an azetidine ring, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with an appropriate azetidine derivative under controlled conditions to form the desired azetidine intermediate. This intermediate is then reacted with a nitrophenylmethanone derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups into the bromopyridine ring, leading to a wide range of substituted products.
科学研究应用
(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The azetidine ring and nitrophenyl group contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target, but the compound’s structure allows for versatile interactions with various biological molecules .
相似化合物的比较
Similar Compounds
- tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- 2-(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)quinoline
- 3-(3-Bromopyridin-2-yl)azetidin-3-ol
Uniqueness
Compared to similar compounds, (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with distinct properties .
属性
分子式 |
C15H12BrN3O4 |
|---|---|
分子量 |
378.18 g/mol |
IUPAC 名称 |
[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12BrN3O4/c16-13-2-1-7-17-14(13)23-12-8-18(9-12)15(20)10-3-5-11(6-4-10)19(21)22/h1-7,12H,8-9H2 |
InChI 键 |
IFYDUKKRGAXWOR-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=CC=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


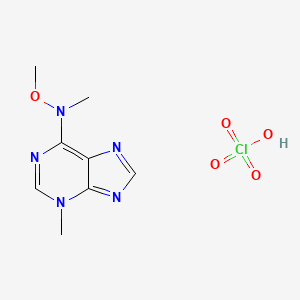
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)

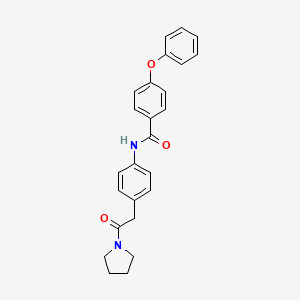
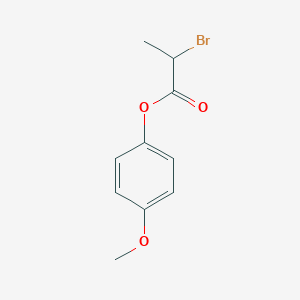
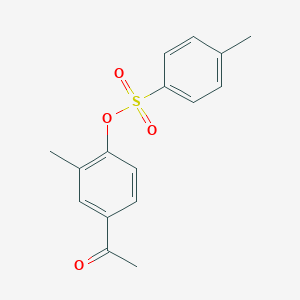
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
